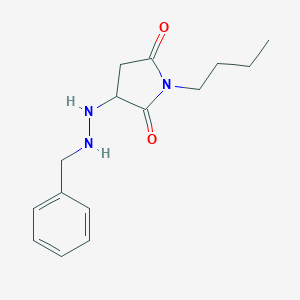
3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone (NMBC) is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. NMBC belongs to the thiosemicarbazone family of compounds and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone has been shown to bind to metal ions such as copper and zinc, which are essential for the activity of these enzymes. By inhibiting these enzymes, 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone may prevent the growth and proliferation of cancer cells and other pathogens.
Biochemical and Physiological Effects:
3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of various pathogens, including bacteria and viruses. In vivo studies have demonstrated that 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone can reduce tumor growth in animal models of cancer. Additionally, 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone has been shown to have a high degree of selectivity for certain enzymes, making it a potentially useful tool for studying the mechanisms of these enzymes. However, one limitation of using 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone in lab experiments is that it can be toxic at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone. One area of interest is the development of 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone-based therapies for cancer and other diseases. Another area of interest is the use of 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone in agriculture, particularly as a potential alternative to traditional herbicides and fungicides. Additionally, further research is needed to fully understand the mechanism of action of 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone and its potential applications in environmental science.
Métodos De Síntesis
3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone can be synthesized using various methods, including the reaction of 3-nitro-4-methoxybenzaldehyde with N-methylthiosemicarbazide in the presence of a catalyst such as acetic acid. The reaction yields 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone as a yellow crystalline solid with a melting point of 204-206°C.
Aplicaciones Científicas De Investigación
3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone has been shown to exhibit antitumor, antiviral, and antimicrobial properties. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone has been shown to have herbicidal and fungicidal properties, making it a potential candidate for crop protection. In environmental science, 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone has been studied for its potential use in wastewater treatment, due to its ability to remove heavy metals from water.
Propiedades
Fórmula molecular |
C10H12N4O3S |
|---|---|
Peso molecular |
268.29 g/mol |
Nombre IUPAC |
1-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-3-methylthiourea |
InChI |
InChI=1S/C10H12N4O3S/c1-11-10(18)13-12-6-7-3-4-9(17-2)8(5-7)14(15)16/h3-6H,1-2H3,(H2,11,13,18)/b12-6+ |
Clave InChI |
WTXHSSXBSPXZHA-WUXMJOGZSA-N |
SMILES isomérico |
CNC(=S)N/N=C/C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
SMILES |
CNC(=S)NN=CC1=CC(=C(C=C1)OC)[N+](=O)[O-] |
SMILES canónico |
CNC(=S)NN=CC1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide](/img/structure/B241378.png)



![Methyl 5-acetyl-2-{[(4-butylcyclohexyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B241388.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B241397.png)


![N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide](/img/structure/B241402.png)
![2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B241403.png)
![4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide](/img/structure/B241405.png)
![2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B241408.png)
